molecular formula C14H24O3 B8326095 3-Oxo-3-(4-propyl-cyclohexyl)-propionic acid ethyl ester

3-Oxo-3-(4-propyl-cyclohexyl)-propionic acid ethyl ester

Cat. No. B8326095
M. Wt: 240.34 g/mol
InChI Key: KFJOSOVCHCGQFE-UHFFFAOYSA-N
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Patent
US07488832B2

Procedure details

A solution of 3.0 g (9.6 mmol) 2-(4-propyl-cyclohexanecarbonyl)-malonic acid diethyl ester and 0.3 g p-toluenesulfonic acid in 30 mL water was heated to reflux for 3 hr and allowed to stand at room temperature over 3 nights. The reaction was diluted with brine, extracted with ethyl acetate, dried over MgSO4, and concentrated to afford 1.92 g (7.98 mmol) 3-oxo-3-(4-propyl-cyclohexyl)-propionic acid ethyl ester as a clear oil.
Name
2-(4-propyl-cyclohexanecarbonyl)-malonic acid diethyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:22])[CH:5]([C:11]([CH:13]1[CH2:18][CH2:17][CH:16]([CH2:19][CH2:20][CH3:21])[CH2:15][CH2:14]1)=[O:12])C(OCC)=O)[CH3:2].C1(C)C=CC(S(O)(=O)=O)=CC=1>O.[Cl-].[Na+].O>[CH2:1]([O:3][C:4](=[O:22])[CH2:5][C:11](=[O:12])[CH:13]1[CH2:14][CH2:15][CH:16]([CH2:19][CH2:20][CH3:21])[CH2:17][CH2:18]1)[CH3:2] |f:3.4.5|

Inputs

Step One
Name
2-(4-propyl-cyclohexanecarbonyl)-malonic acid diethyl ester
Quantity
3 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C(=O)C1CCC(CC1)CCC)=O
Name
Quantity
0.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hr
Duration
3 h
WAIT
Type
WAIT
Details
to stand at room temperature over 3 nights
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(C1CCC(CC1)CCC)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.98 mmol
AMOUNT: MASS 1.92 g
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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